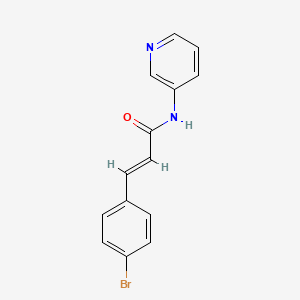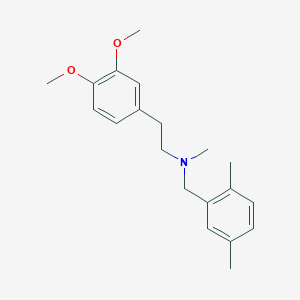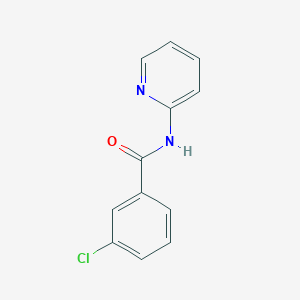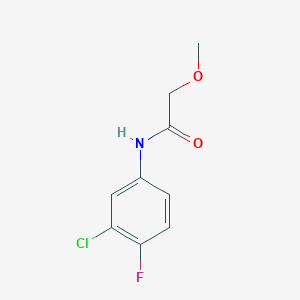
3-(4-bromophenyl)-N-3-pyridinylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-N-3-pyridinylacrylamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been shown to have potential therapeutic applications in cancer treatment. In
作用機序
The mechanism of action of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the inhibition of protein kinases. Specifically, this compound targets the ATP-binding site of protein kinases, preventing them from phosphorylating their downstream targets. This inhibition leads to a disruption of cellular signaling pathways that are critical for cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein kinases. This inhibition can lead to a decrease in cell viability and proliferation, making this compound a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using 3-(4-bromophenyl)-N-3-pyridinylacrylamide in lab experiments is its potency as a protein kinase inhibitor. This compound has been shown to be effective at inhibiting a wide range of protein kinases, making it a useful tool for studying cellular signaling pathways. However, one limitation of this compound is its potential for off-target effects. As with any chemical compound, it is important to carefully control for potential off-target effects when using this compound in lab experiments.
将来の方向性
There are many potential future directions for research involving 3-(4-bromophenyl)-N-3-pyridinylacrylamide. One area of interest is the development of more selective protein kinase inhibitors that target specific signaling pathways. Additionally, this compound may have potential therapeutic applications in the treatment of other diseases beyond cancer and inflammatory disorders. Finally, further research is needed to fully understand the potential off-target effects of this compound and how to control for them in lab experiments.
合成法
The synthesis of 3-(4-bromophenyl)-N-3-pyridinylacrylamide involves the reaction of 4-bromoaniline with 3-pyridinecarboxaldehyde in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final product. The synthesis of this compound has been well-documented in the literature and is relatively straightforward.
科学的研究の応用
3-(4-bromophenyl)-N-3-pyridinylacrylamide has been extensively used in scientific research as a protein kinase inhibitor. It has been shown to have potential therapeutic applications in cancer treatment, as many cancer cells rely on protein kinases for survival and proliferation. Additionally, this compound has been used to study the role of protein kinases in various disease states, including neurodegenerative diseases and inflammatory disorders.
特性
IUPAC Name |
(E)-3-(4-bromophenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-3-11(4-7-12)5-8-14(18)17-13-2-1-9-16-10-13/h1-10H,(H,17,18)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHRMTOFBUJSEE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5788228.png)

![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5788242.png)
![methyl 4-{[(N-benzoylglycyl)oxy]methyl}benzoate](/img/structure/B5788243.png)

![N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5788267.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5788282.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5788306.png)

